molecular formula C8H15ClN2O B1435819 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride CAS No. 2097951-79-4

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

Cat. No. B1435819
CAS RN: 2097951-79-4
M. Wt: 190.67 g/mol
InChI Key: FKXRGQHPXIADAL-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is a chemical compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2O.ClH/c9-5-1-6 (4-8-5)2-7-3-6;/h7H,1-4H2, (H,8,9);1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride is closely related to derivatives that have been synthesized and analyzed for their structural characteristics. For instance, Chiaroni et al. (2000) described the synthesis of two 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives via a stereospecific [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, resulting in compounds with distinct substituent orientations due to different envelope conformations of the isoxazolidine rings (Chiaroni et al., 2000). This research provides a foundation for the synthesis of structurally related spirocyclic compounds, including this compound, by highlighting the importance of stereospecific reactions and the impact of substituent orientation on compound properties.

Potential Biological Activity

Related research on spirocyclic compounds, including those structurally similar to this compound, has explored their potential biological activities. For example, Lukin et al. (2023) elaborated a small set of compounds from a 2,6-diazaspiro[3.4]octane building block, investigating the impact of diverse molecular peripheries on the in vitro inhibitory activities against Mycobacterium tuberculosis. This study identified a lead compound with a minimal inhibitory concentration of 0.016 μg/mL, showcasing the potential of spirocyclic derivatives in antimicrobial applications (Lukin et al., 2023).

Corrosion Inhibition

Further extending the application of spirocyclic compounds, research by Chafiq et al. (2020) investigated the synthesis and evaluation of new spirocyclopropane derivatives for their performance in corrosion inhibition of mild steel in acidic media. Their study found that these compounds, owing to their structural features, could serve as effective corrosion inhibitors, with efficiencies reaching up to 95% at specific concentrations. This indicates a potential application of this compound and its derivatives in industrial settings to prevent metal corrosion (Chafiq et al., 2020).

Safety and Hazards

The compound has been assigned the GHS pictogram for “Warning” and has the following precautionary statements: P261, P280, P301+P312, P302+P352, P305+P351+P338 . The hazard statements associated with it are H302, H315, H319, and H335 .

Mechanism of Action

Target of Action

The primary target of “5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride” is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the mitochondria-associated ER membrane (MAM). It is involved in various cellular processes, including cell differentiation, neuroplasticity, and neuroprotection.

Mode of Action

“this compound” acts as a potent antagonist of the sigma-1 receptor . By binding to this receptor, it inhibits the receptor’s activity and modulates downstream signaling pathways. The exact nature of these interactions and the resulting changes at a molecular level are still under investigation.

Biochemical Pathways

The antagonistic action of “this compound” on the sigma-1 receptor affects various biochemical pathways. Particularly, it influences calcium signaling between the ER and mitochondria . This can have downstream effects on cellular processes like apoptosis, autophagy, and the production of reactive oxygen species.

Result of Action

As a sigma-1 receptor antagonist, “this compound” has been shown to enhance the antinociceptive effect of morphine and rescue morphine tolerance . This suggests that it could have potential applications in pain management and opioid use.

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at a temperature between 2-8 degrees Celsius . Other factors like pH, presence of other molecules, and cellular conditions can also impact its action.

Biochemical Analysis

Biochemical Properties

5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, derivatives of this compound have been identified as potent sigma-1 receptor antagonists . Sigma-1 receptors are involved in modulating various cellular processes, including ion channel regulation and neurotransmitter release. The interaction of this compound with sigma-1 receptors can enhance the antinociceptive effect of morphine and rescue morphine tolerance .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with sigma-1 receptors can impact calcium signaling and protein kinase activity, leading to changes in cellular responses . Additionally, this compound may affect the expression of genes involved in pain perception and tolerance, thereby altering cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. By binding to sigma-1 receptors, this compound can inhibit or activate specific signaling pathways, leading to downstream effects on cellular function . The binding interactions may also involve other proteins and enzymes, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound should be stored in a dark place, under an inert atmosphere, and at temperatures between 2-8°C to maintain its stability . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, depending on its stability and degradation rate.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the antinociceptive effect of morphine . At higher doses, it may cause toxic or adverse effects, including potential damage to cellular structures and disruption of normal cellular processes. Understanding the dosage threshold is essential for determining the safe and effective use of this compound in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s ability to bind to sigma-1 receptors may facilitate its transport across cellular membranes and its distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. Its interaction with sigma-1 receptors, which are located in the endoplasmic reticulum and mitochondria, suggests that the compound may localize to these organelles and influence their function .

properties

IUPAC Name

5,5-dimethyl-2,6-diazaspiro[3.4]octan-7-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c1-7(2)8(4-9-5-8)3-6(11)10-7;/h9H,3-5H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXRGQHPXIADAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(=O)N1)CNC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
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5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
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5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 4
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride
Reactant of Route 5
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Reactant of Route 6
5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride

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